molecular formula C14H22O6 B2716653 methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate CAS No. 129514-40-5

methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate

Cat. No. B2716653
CAS RN: 129514-40-5
M. Wt: 286.324
InChI Key: VOYCJQSSBDMXNQ-YZGKFDMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This compound plays a crucial role in synthetic chemistry. A notable application includes its use as a raw material in the synthesis of carbapenem, a class of antibiotics.


Molecular Structure Analysis

The molecular formula of this compound is C14H22O6 . Its average mass is 286.321 Da and its monoisotopic mass is 286.141632 Da . It has 3 of 4 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 425.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its enthalpy of vaporization is 78.5±6.0 kJ/mol and its flash point is 153.2±19.4 °C . The index of refraction is 1.474 and the molar refractivity is 70.0±0.3 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its ACD/LogP is 0.50 and its ACD/LogD (pH 5.5) is 0.38 . Its ACD/BCF (pH 5.5) is 1.14 and its ACD/KOC (pH 5.5) is 38.33 . The polar surface area is 90 Å2 and the polarizability is 27.7±0.5 10-24 cm3 . The surface tension is 39.2±3.0 dyne/cm and the molar volume is 248.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Intermediate Uses

Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate plays a crucial role in synthetic chemistry. A notable application includes its use as a raw material in the synthesis of carbapenem, a class of antibiotics. Chao, Hao, and Wang (2009) demonstrated a one-step process for preparing a similar compound, highlighting its potential in large-scale synthesis and its importance in developing pharmaceuticals (Chao, Hao, & Wang, 2009).

Photolysis Studies

In the field of photochemistry, the compound's derivatives have been studied for their behavior under light. Enev, Petkov, Markova, and Markov (1987) explored the photolysis of methyl 2-chloro-3-oxobutanoate, revealing insights into the compound's chemical behavior when exposed to light, which can be crucial for understanding its stability and reactivity (Enev, Petkov, Markova, & Markov, 1987).

Growth Regulation in Plants

The compound's derivatives have also been tested for their growth-regulating activity on plants. Stanchev et al. (2010) conducted a study on soybean plants, revealing that certain derivatives can influence plant growth in a concentration-dependent manner (Stanchev et al., 2010). This finding suggests potential agricultural applications, particularly in managing crop growth and development.

Antioxidant Properties

Investigations into the antioxidant properties of the compound's derivatives have been conducted as well. Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov (2009) measured the activity of 4-hydroxycoumarin derivatives, including a related compound, demonstrating their efficacy in vitro for scavenging free radicals (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009). Such studies highlight the compound's potential in developing antioxidant therapies.

Isotopic Labelling in Protein Studies

In biochemical research, derivatives of this compound are used in isotopic labeling strategies. Ayala et al. (2012) proposed an efficient synthetic route to produce a related compound for specific labeling of protein methyl groups in NMR studies. This application is critical for understanding protein structures and functions at a molecular level (Ayala et al., 2012).

Biomedical Research

In the context of biomedical research, derivatives of the compound have been synthesized for potential applications in disease diagnosis and treatment. For example, Fa et al. (2015) synthesized a fluorescent probe using a derivative for beta-amyloids, suggesting its use in Alzheimer's disease diagnosis (Fa et al., 2015).

properties

IUPAC Name

methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6/c1-6-13(3,12(17)19-5)10(15)7-9-8(2)14(4,18)20-11(9)16/h8-9,18H,6-7H2,1-5H3/t8-,9-,13?,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCJQSSBDMXNQ-YZGKFDMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)CC1C(C(OC1=O)(C)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C(=O)C[C@@H]1[C@H]([C@@](OC1=O)(C)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347936
Record name Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate

CAS RN

129514-40-5
Record name Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.